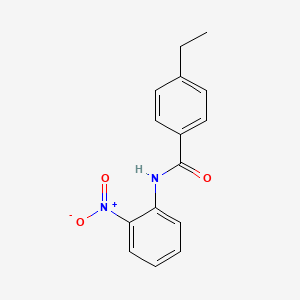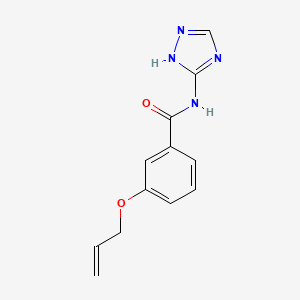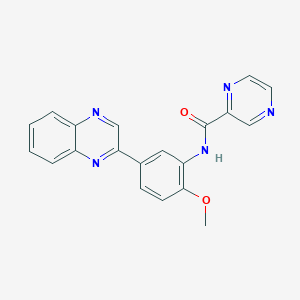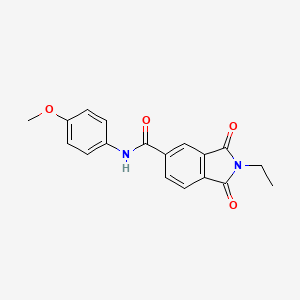![molecular formula C13H18BrCl2NO2 B4406240 4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4406240.png)
4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride is a complex organic compound that features a morpholine ring substituted with a bromo-chloro-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-bromo-4-chloro-6-methylphenol with ethylene oxide to form 2-(2-bromo-4-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with morpholine under specific conditions to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and morpholine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents on the aromatic ring.
Oxidation: Products include quinones or other oxidized forms of the phenoxy group.
Reduction: Products include reduced forms of the phenoxy group or the morpholine ring.
Scientific Research Applications
4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloro-6-methylaniline
- 4-bromo-3-chloroaniline
- 2-bromo-4-methylaniline
Uniqueness
4-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride is unique due to its specific substitution pattern and the presence of both bromo and chloro groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2.ClH/c1-10-8-11(15)9-12(14)13(10)18-7-4-16-2-5-17-6-3-16;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKNTRVNUGHYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCOCC2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl] acetate](/img/structure/B4406163.png)

![[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate](/img/structure/B4406182.png)
![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4406189.png)
![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B4406211.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406220.png)
![2-[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)

![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B4406247.png)

![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide](/img/structure/B4406252.png)
